1-Nitro-6b,7a,8,9-tetrahydrobenzo[1,12]tetrapheno[8,9-b]oxirene-8,9-diol
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Overview
Description
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is a complex organic compound with the molecular formula C20H14O3. This compound is known for its intricate structure, which includes multiple fused aromatic rings and functional groups such as an oxirene ring and nitro group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the aromatic core: This involves the construction of the polycyclic aromatic hydrocarbon (PAH) backbone through methods such as Friedel-Crafts alkylation or acylation.
Introduction of the oxirene ring: This step often involves the epoxidation of a double bond within the PAH structure using reagents like m-chloroperbenzoic acid (m-CPBA).
Functionalization with nitro group: The nitro group is introduced via nitration reactions using nitric acid (HNO3) and sulfuric acid (H2SO4) as catalysts.
Industrial Production Methods
Industrial production methods for this compound are less common due to its complex structure and the need for precise reaction conditions. similar compounds are often produced in specialized chemical manufacturing facilities that can handle multi-step organic syntheses and purification processes.
Chemical Reactions Analysis
Types of Reactions
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Reagents such as bromine (Br2) or chlorosulfonic acid (HSO3Cl) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons (PAHs) and their derivatives.
Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Mechanism of Action
The mechanism of action of Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- involves its interaction with molecular targets such as DNA and proteins. The compound can form adducts with DNA, leading to mutations and potentially contributing to its biological activity. Additionally, it can interact with enzymes and other proteins, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-: This compound has a similar structure but differs in the position of the oxirene ring and functional groups.
6H,8H-Benzo[10,11]chryseno[1,12-cd]pyran-6,8-dione: Another related compound with a different arrangement of rings and functional groups.
Uniqueness
Benzo(10,11)chryseno(1,2-b)oxirene-8,9-diol, 6b,7a,8,9-tetrahydro-1-nitro-, (6balpha,7aalpha,8beta,9alpha)- is unique due to its specific arrangement of aromatic rings, oxirene ring, and nitro group.
Properties
CAS No. |
88598-55-4 |
---|---|
Molecular Formula |
C20H13NO5 |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
16-nitro-6-oxahexacyclo[11.6.2.02,8.05,7.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C20H13NO5/c22-17-16-11-5-4-10-13(21(24)25)6-3-8-1-2-9(15(11)14(8)10)7-12(16)19-20(26-19)18(17)23/h1-7,17-20,22-23H |
InChI Key |
NIQVMFLZLZBWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=C(C(C(C4C3O4)O)O)C5=C2C6=C1C=CC(=C6C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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